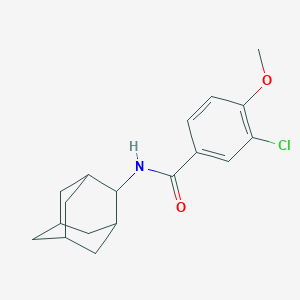![molecular formula C19H14ClN3O3S B278528 N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as CBTF, is a chemical compound that has been widely studied for its potential applications in scientific research. CBTF is a member of the furamide family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In addition, N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has also been shown to have potential neuroprotective effects, and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. However, one limitation of using N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One area of interest is the development of more potent and selective derivatives of N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide for use in cancer research and drug discovery. Another area of interest is the investigation of the potential neuroprotective effects of N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide in animal models of neurodegenerative diseases. Finally, the development of new methods for the synthesis and purification of N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide could improve its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with thiourea, followed by the reaction of the resulting intermediate with 2-aminophenol. The final step involves the reaction of the resulting product with furfurylamine. The synthesis of N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been studied for its potential applications in a wide range of scientific research fields, including cancer research, drug discovery, and neuroscience. N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have anticancer activity in vitro, and has been investigated as a potential lead compound for the development of new cancer drugs. In addition, N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been shown to have potential neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide |
|---|---|
Molecular Formula |
C19H14ClN3O3S |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[3-[(3-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-1-4-12(10-13)17(24)23-19(27)22-15-7-2-6-14(11-15)21-18(25)16-8-3-9-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) |
InChI Key |
GZVOGRJJHJSEOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)